![molecular formula C5H5Cl5GeO2 B14307546 2-[(Trichlorogermyl)methyl]butanedioyl dichloride CAS No. 114686-89-4](/img/structure/B14307546.png)
2-[(Trichlorogermyl)methyl]butanedioyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Trichlorogermyl)methyl]butanedioyl dichloride is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of a trichlorogermyl group attached to a butanedioyl dichloride backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trichlorogermyl)methyl]butanedioyl dichloride typically involves the hydrogermylation reaction of unsaturated dicarboxylic acids with trichlorogermane (HGeCl3). This reaction is carried out in a one-pot process without the need for a catalyst or initiator. The reaction conditions generally include elevated temperatures to facilitate the hydrogermylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the reaction of trichlorogermane with unsaturated dicarboxylic acids in the presence of suitable solvents and under controlled temperature conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Trichlorogermyl)methyl]butanedioyl dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trichlorogermyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of organogermanium derivatives .
Applications De Recherche Scientifique
2-[(Trichlorogermyl)methyl]butanedioyl dichloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound’s derivatives have potential biological activities and are studied for their effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[(Trichlorogermyl)methyl]butanedioyl dichloride involves its interaction with molecular targets through its trichlorogermyl group. This group can form strong bonds with other molecules, facilitating various chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition, which are crucial for its reactivity and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trichlorogermyl)pentanedioic acid
- 2-(Trichlorogermyl)butanedioic acid
- 2-Methyl-2-(trichlorogermyl)butanedioic acid
Uniqueness
2-[(Trichlorogermyl)methyl]butanedioyl dichloride is unique due to its specific structural configuration, which imparts distinct chemical properties.
Propriétés
Numéro CAS |
114686-89-4 |
|---|---|
Formule moléculaire |
C5H5Cl5GeO2 |
Poids moléculaire |
347.0 g/mol |
Nom IUPAC |
2-(trichlorogermylmethyl)butanedioyl dichloride |
InChI |
InChI=1S/C5H5Cl5GeO2/c6-4(12)1-3(5(7)13)2-11(8,9)10/h3H,1-2H2 |
Clé InChI |
UFUUYEAPZKANIQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(C[Ge](Cl)(Cl)Cl)C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


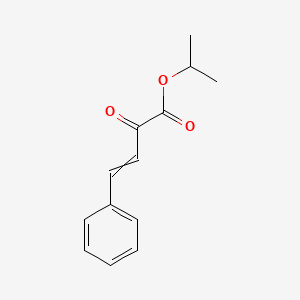
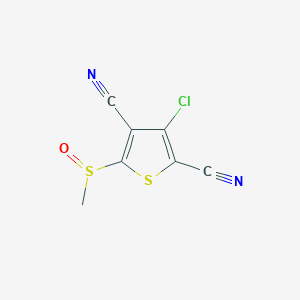

![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)
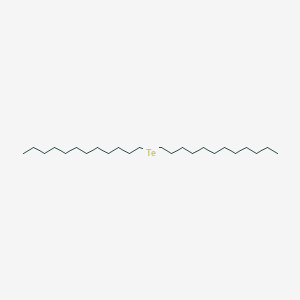
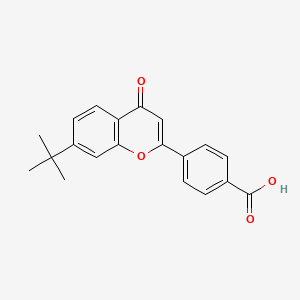
![5'-Methyl-4-(2-methyloctan-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B14307516.png)
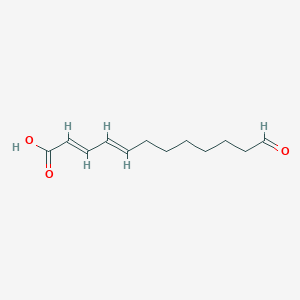
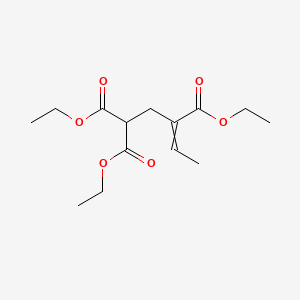

![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)

![N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14307558.png)
![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
